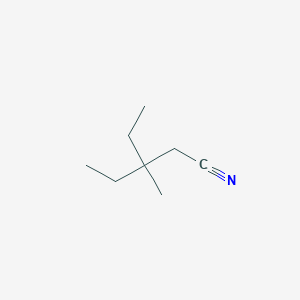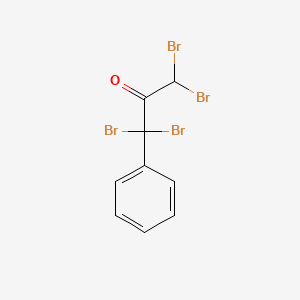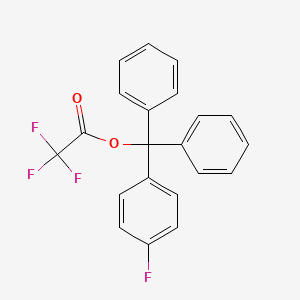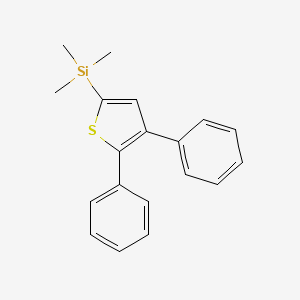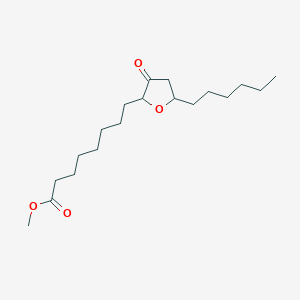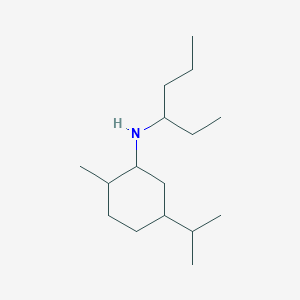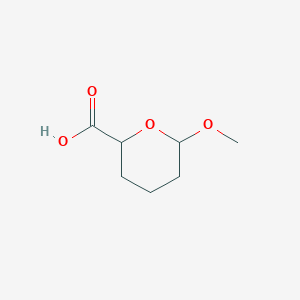![molecular formula C11H20O B14371938 [1-(Ethenyloxy)propan-2-yl]cyclohexane CAS No. 90276-83-8](/img/structure/B14371938.png)
[1-(Ethenyloxy)propan-2-yl]cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Ethenyloxy)propan-2-yl]cyclohexane: is an organic compound characterized by a cyclohexane ring substituted with a propan-2-yl group that is further substituted with an ethenyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Ethenyloxy)propan-2-yl]cyclohexane typically involves the following steps:
Formation of the Ethenyloxy Group: This can be achieved by reacting an appropriate alcohol with a vinyl ether under acidic conditions.
Attachment to the Propan-2-yl Group: The ethenyloxy group is then attached to a propan-2-yl group through a substitution reaction.
Cyclohexane Ring Formation: The final step involves the cyclization of the intermediate to form the cyclohexane ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction rates and yields. Common industrial practices include:
Catalytic Hydrogenation: To ensure the selective formation of the desired product.
Distillation: For the purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(Ethenyloxy)propan-2-yl]cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyloxy group to an alcohol.
Substitution: The ethenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-(Ethenyloxy)propan-2-yl]cyclohexane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other polymer-based products.
Wirkmechanismus
The mechanism by which [1-(Ethenyloxy)propan-2-yl]cyclohexane exerts its effects involves its interaction with specific molecular targets. The ethenyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The propan-2-yl group provides steric hindrance, affecting the compound’s overall conformation and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Malonate: Known for its use in the synthesis of barbiturates and other pharmaceuticals.
Polynitroaromatic Compounds: Utilized in various synthetic applications.
Uniqueness
What sets [1-(Ethenyloxy)propan-2-yl]cyclohexane apart from similar compounds is its unique combination of functional groups. The presence of both an ethenyloxy and a propan-2-yl group on a cyclohexane ring provides distinct reactivity and stability characteristics, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
90276-83-8 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
1-ethenoxypropan-2-ylcyclohexane |
InChI |
InChI=1S/C11H20O/c1-3-12-9-10(2)11-7-5-4-6-8-11/h3,10-11H,1,4-9H2,2H3 |
InChI-Schlüssel |
IEJXGGKRUOURIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC=C)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl(dimethyl)[(1-phenylbut-1-en-1-yl)oxy]silane](/img/structure/B14371855.png)
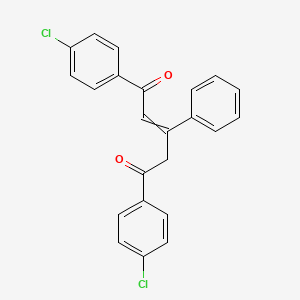
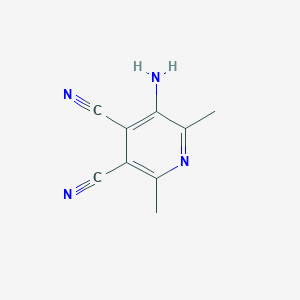
![3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14371895.png)
![1-ethyl-3-[(E)-(2-hydroxyphenyl)methylideneamino]imidazolidine-2,4,5-trione](/img/structure/B14371898.png)
![2-[2-(2,3-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide](/img/structure/B14371902.png)
